Methylacetylphosphonate

Descripción

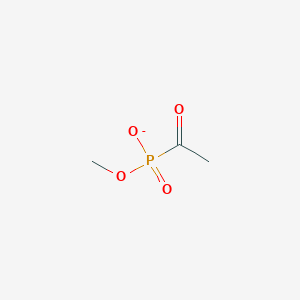

Structure

3D Structure

Propiedades

Fórmula molecular |

C3H6O4P- |

|---|---|

Peso molecular |

137.05 g/mol |

Nombre IUPAC |

acetyl(methoxy)phosphinate |

InChI |

InChI=1S/C3H7O4P/c1-3(4)8(5,6)7-2/h1-2H3,(H,5,6)/p-1 |

Clave InChI |

QECABVMKPMRCRZ-UHFFFAOYSA-M |

SMILES canónico |

CC(=O)P(=O)([O-])OC |

Sinónimos |

acetic acid, phosphono-, 1-methyl ester acetylphosphonic acid, monomethyl ester, monosodium salt methyl acetyl phosphate methyl acetylphosphonate methyl phosphonoacetaldehyde methylacetylphosphonate phosphonic acid, acetyl-, monomethyl ester, monosodium salt phosphonoacetic acid, 1-methyl este |

Origen del producto |

United States |

Advanced Synthetic Strategies and Chemical Transformations of Methylacetylphosphonate

Methodologies for the Preparation of Methylacetylphosphonate

Established Synthetic Routes and Reaction Conditions

The primary and most well-established method for synthesizing this compound (MAP) and its analogs is the Michaelis-Arbuzov reaction. nih.gov This reaction involves the treatment of a trialkyl phosphite (B83602) with an acyl chloride. nih.gov In the case of this compound, this would typically involve the reaction of a trimethyl phosphite with acetyl chloride. This method is favored for its ability to produce alkylacylphosphonate diesters in reasonable yields under mild conditions. nih.gov

Following the formation of the diester, a subsequent step involves the selective cleavage of one of the alkyl phosphonate (B1237965) esters. This is commonly achieved using a stoichiometric amount of lithium bromide (LiBr) to yield the corresponding lithium salt of the this compound. nih.gov

A common synthetic route to access alkylacylphosphonates, including this compound, is detailed in the scheme below:

Scheme 1: Synthesis of Alkylacylphosphonates nih.gov

| Reactants | Reagents | Product |

|---|---|---|

| Trialkyl phosphite, Acyl chloride | Michaelis-Arbuzov Reaction | Alkylacylphosphonate diester |

This general route has been successfully employed for the synthesis of a series of alkylacylphosphonates, demonstrating its versatility. nih.gov

Exploration of Novel Synthetic Pathways for Phosphonate Compounds Relevant to this compound

While the Michaelis-Arbuzov reaction remains a staple, researchers are continuously exploring alternative and more efficient synthetic pathways for phosphonate compounds, which are relevant to the synthesis of this compound and its derivatives.

One such explored pathway for a related acetylphosphonate-containing precursor, homopropargyl acetylphosphonate (hpAP), involved a multi-step synthesis starting from dimethyl-N,N-diisopropylphosphoramidite. acs.org This route demonstrated reproducibly high yields. acs.org The key steps included the reaction of homopropargyl alcohol with dimethyl-N,N-diisopropylphosphoramidite to form a phosphite intermediate, which was then subjected to Michaelis-Arbuzov conditions with acetyl chloride. acs.org The resulting diester was subsequently dealkylated with lithium bromide to afford the final product in high yield over three steps. acs.org

Another approach in the broader field of phosphonate synthesis involves the Horner-Wadsworth-Emmons reaction. For instance, this reaction has been used to synthesize α-amino vinylphosphonates, which are structurally related to acetylphosphonates. unizar.es This method has been optimized to use milder conditions, such as cesium carbonate and an aqueous formaldehyde (B43269) solution, which is advantageous in preventing side reactions like racemization. unizar.es

Furthermore, the synthesis of phosphonic acids, the parent compounds of phosphonate esters, can be achieved through various methods beyond the hydrolysis of phosphonates. These include the hydrolysis of dichlorophosphines or dichlorophosphine oxides, the hydrolysis of phosphonodiamides, direct methods using phosphorous acid, and the oxidation of phosphinic acids. beilstein-journals.org

Derivatization and Analog Synthesis of this compound

Synthesis of Alkylacetylphosphonate Analogues and Derivatives

The synthesis of analogues and derivatives of this compound, particularly alkylacetylphosphonates, has been a significant area of research. These compounds are often designed as inhibitors of enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXP synthase). nih.govnih.gov The general synthetic strategy for these analogues often follows the established Michaelis-Arbuzov reaction, where different acyl chlorides and trialkyl phosphites are used to introduce variations in the alkyl and acyl groups. nih.gov

For instance, a series of alkylacetylphosphonates were synthesized to investigate the effect of varying the length of the acyl group on their inhibitory activity against DXP synthase. nih.gov This highlights the importance of the small acetyl group in the pyruvate (B1213749) mimicry of these compounds. nih.gov

The synthesis of more complex derivatives often involves multi-step procedures. For example, the synthesis of bisubstrate analog inhibitors based on an acetylphosphonate core has been achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. acs.org In this approach, a common acetylphosphonate-containing precursor, such as homopropargyl acetylphosphonate (hpAP), is first synthesized and then reacted with various azides to generate a library of derivatives. acs.org

Rational Design of this compound Derivatives for Specific Research Applications

The design and synthesis of this compound derivatives are often guided by their intended biological target. A prime example is the development of inhibitors for DXP synthase, an essential enzyme in the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis in many pathogens. nih.govmdpi.com Since this pathway is absent in humans, DXP synthase is an attractive target for the development of new anti-infective agents. mdpi.com

This compound itself is a known inhibitor of thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes that utilize pyruvate as a substrate. nih.gov It acts as a pyruvate analog that cannot be decarboxylated. nih.gov This property has been exploited in the rational design of more potent and selective inhibitors.

The design strategy often involves creating bisubstrate analogs that incorporate features of both substrates of the target enzyme. For DXP synthase, this means combining a pyruvate mimic (the acetylphosphonate moiety) with a mimic of the second substrate, D-glyceraldehyde 3-phosphate (D-GAP). acs.org The goal is to create inhibitors that bind tightly to the enzyme's active site. nih.gov

Structural information from crystallography plays a crucial role in the rational design process. For example, the crystal structure of Deinococcus radiodurans DXP synthase has provided insights into the enzyme's active site, revealing that certain histidine residues are key to stabilizing the inhibitor-enzyme complex. nih.gov This knowledge allows for the design of derivatives with modified structures to enhance these interactions and improve inhibitory potency and selectivity. nih.gov

Reagents and Reaction Types Employed in the Synthesis of Phosphonate Esters

The synthesis of phosphonate esters, the class of compounds to which this compound belongs, employs a variety of reagents and reaction types.

Key Reaction Types:

Michaelis-Arbuzov Reaction: This is the most fundamental and widely used method for forming a carbon-phosphorus bond in phosphonates. It involves the reaction of a trialkyl phosphite with an alkyl halide or, in the case of acetylphosphonates, an acyl halide. nih.gov

Horner-Wadsworth-Emmons Reaction: This reaction is used to synthesize α,β-unsaturated phosphonates by reacting a phosphonate carbanion with an aldehyde or ketone. unizar.es

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is a powerful tool for creating complex phosphonate derivatives by linking an alkyne-functionalized phosphonate with an azide-containing molecule. acs.org

Hydrolysis: The conversion of phosphonate diesters to phosphonic acids is typically achieved through hydrolysis, often under acidic conditions using concentrated hydrochloric acid at reflux. beilstein-journals.org Silylation with reagents like bromotrimethylsilane (B50905) followed by methanolysis offers a milder alternative for sensitive substrates. beilstein-journals.org

Hydrogenation: For phosphonates with benzyl (B1604629) ester groups, catalytic hydrogenolysis using palladium on carbon is an effective method for deprotection to the corresponding phosphonic acid. beilstein-journals.org

Common Reagents:

| Reagent Class | Specific Examples | Function |

| Phosphorus Reagents | Trimethyl phosphite, Diethyl phosphite, Dimethyl-N,N-diisopropylphosphoramidite | Source of the phosphonate group |

| Acylating/Alkylating Agents | Acetyl chloride, Alkyl halides | Introduce the carbon framework attached to the phosphorus |

| Bases | Potassium t-butoxide, Cesium carbonate, Triethylamine | Deprotonation, catalysis |

| Lewis Acids | - | Catalysis in certain C-P bond forming reactions |

| Deprotection Reagents | Lithium bromide, Hydrochloric acid, Bromotrimethylsilane, Sodium iodide | Cleavage of phosphonate esters |

| Catalysts | Palladium on carbon, Copper(I) salts | Hydrogenolysis, click chemistry |

Green Chemistry Considerations in Phosphonate Synthesis Relevant to this compound

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of phosphonates. grafiati.comresearchgate.net These approaches aim to enhance efficiency, minimize waste, and utilize more environmentally benign reagents and conditions. Several key strategies have emerged in the context of phosphonate synthesis that are applicable to the preparation of this compound and its precursors. primescholars.comprimescholars.com

Microwave-Assisted Synthesis:

Microwave irradiation has been demonstrated to be an effective tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and reduced side product formation compared to conventional heating methods. primescholars.comprimescholars.com In the synthesis of phosphonates, microwave assistance has been successfully employed in various reactions, including the Michaelis-Arbuzov and Kabachnik-Fields reactions. primescholars.com For instance, the synthesis of α-hydroxyphosphonates from arylaldehydes and dialkyl phosphites can be achieved under solvent-free microwave conditions, offering a greener alternative to traditional methods. primescholars.com The reaction of α-oxophosphonates, such as acetylphosphonates, with dialkyl phosphites to form hydroxy-methylenebisphosphonates has also been efficiently carried out using microwave irradiation without the need for a solvent. primescholars.comprimescholars.com

Interactive Table: Microwave-Assisted Synthesis of Phosphonates

| Reaction Type | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| α-Hydroxyphosphonate Synthesis | Arylaldehyde, Dialkyl phosphite | MW, Solvent-free | Short | High | primescholars.com |

| Hydroxy-methylenebisphosphonate Synthesis | Acetylphosphonate, Dialkyl phosphite | MW, Solvent-free | Short | High | primescholars.comprimescholars.com |

| Hirao Reaction | Aryl bromide, Dialkyl phosphite | Pd(OAc)₂, MW, Solvent-free | < 10 min | 69-93 | primescholars.comorganic-chemistry.org |

Note: This table is interactive. You can sort the columns by clicking on the headers.

Solvent-Free Synthesis:

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it reduces environmental pollution and health hazards. researchgate.net Several phosphonate syntheses have been successfully adapted to solvent-free conditions. The Kabachnik-Fields condensation to produce α-aminophosphonates, for example, can be performed under solvent-free and catalyst-free microwave conditions. primescholars.comprimescholars.com Similarly, the synthesis of α-acetyloxyphosphonates from aldehydes, diethyl phosphite, and acetic anhydride (B1165640) can be achieved using solid bases like potassium or sodium carbonate under solvent-free conditions. researchgate.net Copper triflate has also been shown to be an effective catalyst for the high-yielding preparation of α-acetyloxyphosphonates under solvent-free conditions. researchgate.net

Table: Solvent-Free Synthesis of Phosphonate Derivatives

| Product | Reactants | Catalyst/Conditions | Yield (%) | Reference |

| α-Aminophosphonates | Amine, Aldehyde/Ketone, >P(O)H | MW, Catalyst-free | High | primescholars.comprimescholars.com |

| α-Acetoxyphosphonates | Aldehyde, Diethyl phosphite, Acetic anhydride | K₂CO₃ or Na₂CO₃ | High | researchgate.net |

| α-Acetoxyphosphonates | Aldehyde, Diethyl acetylphosphonate | Copper triflate | High | researchgate.net |

Catalytic Approaches:

The use of catalysts, particularly those that are efficient, recyclable, and non-toxic, is a key aspect of green synthesis. In phosphonate chemistry, various catalytic systems have been developed to improve reaction efficiency and selectivity under milder conditions. For example, the palladium-catalyzed Hirao reaction for the formation of C-P bonds can be performed under microwave and solvent-free conditions using a ligand-free Pd(OAc)₂ catalyst. primescholars.comorganic-chemistry.org Furthermore, organocatalysis has emerged as a powerful tool for enantioselective phosphonate synthesis. Cinchona alkaloid derivatives have been used to catalyze the highly enantioselective aldol (B89426) reaction of acetylphosphonates with activated carbonyl compounds. acs.orgnih.govnih.gov These catalytic methods not only enhance the greenness of the synthetic process but also provide access to chiral phosphonate building blocks of significant interest. mdpi.com

Mechanistic Elucidation of Methylacetylphosphonate Interactions in Enzymatic Systems

Methylacetylphosphonate as a Pyruvate (B1213749) Analog and Enzyme Inhibitor

This compound serves as an effective mimic of the natural substrate pyruvate, enabling it to bind to the active sites of various ThDP-dependent enzymes. However, due to the stability of the phosphonate (B1237965) group compared to the carboxyl group, it acts as an inhibitor rather than a substrate. It has been identified as a competitive inhibitor of enzymes such as Escherichia coli pyruvate oxidase and the pyruvate dehydrogenase complex (PDHC). nih.govoncotarget.com The inhibitory effect is achieved by competing with pyruvate for binding at the enzyme's active site. oncotarget.com

| Compound | Chemical Formula | Key Functional Group |

|---|---|---|

| Pyruvate | C₃H₄O₃ | Carboxylate (-COO⁻) |

| This compound | C₃H₇O₄P | Methyl Phosphonate (-PO₃CH₃⁻) |

This compound functions as a competitive inhibitor by binding to the active site of ThDP-dependent enzymes, thereby preventing the binding of the natural substrate, pyruvate. nih.gov The mechanism of inhibition involves the formation of a covalent adduct between the inhibitor and the ThDP cofactor. This process mimics the initial steps of the natural catalytic cycle where pyruvate normally forms an adduct with ThDP. nih.gov However, the resulting phosphonate-containing adduct is significantly more stable than the natural intermediate, effectively stalling the enzyme in an inactive state. nih.govnih.gov This stable, dead-end complex prevents the enzyme from completing its catalytic cycle, leading to potent inhibition.

The binding of this compound is highly specific to the pyruvate-binding site within the enzyme's active center. This specificity is underscored by observations that ligand-induced spectral changes, indicative of binding, occur only when the cofactor ThDP is present. nih.gov This suggests a cooperative binding event where the inhibitor interacts with both the enzyme and the cofactor. Furthermore, this compound exhibits a high degree of specificity for certain enzymes. For instance, it is a potent inhibitor of the pyruvate dehydrogenase complex but shows significantly less or no inhibitory activity towards other related enzymes like 2-oxoglutarate dehydrogenase complex (OGDHC) or branched-chain 2-oxo acid dehydrogenase complex (BCODHC). oncotarget.com This selectivity highlights the subtle but critical differences in the active site architectures of these enzymes.

Formation and Characterization of Covalent Adducts with ThDP (e.g., Phosphonolactyl-ThDP)

A key feature of the interaction between this compound and ThDP-dependent enzymes is the formation of a stable covalent adduct, C2α-phosphonolactyl-ThDP. nih.gov This adduct is a structural analog of the transient C2α-lactylThDP intermediate that forms during the normal enzymatic reaction with pyruvate. nih.gov The formation of the phosphonolactyl-ThDP adduct has been confirmed through techniques such as circular dichroism spectroscopy, which detects changes in the electronic environment of the ThDP cofactor upon covalent modification. nih.gov The characterization of this adduct provides a snapshot of the enzyme-intermediate complex, offering valuable information about the geometry and electronic state of the catalytic machinery.

The phosphonate group in the phosphonolactyl-ThDP adduct imparts considerable stability, in stark contrast to the labile carboxylate-derived adduct formed from pyruvate. Phosphonates are resistant to the enzymatic and chemical hydrolysis that the natural intermediates undergo. researchgate.net This stability effectively traps the enzyme. The formation of this stable adduct can lock the enzyme into a specific conformation, restricting the conformational dynamics necessary for the progression of the catalytic cycle. nih.gov While the enzyme's active site is inherently flexible, allowing for substrate binding and product release through mechanisms like "induced fit," the stable adduct prevents the necessary subsequent conformational changes, leading to inhibition. nih.govnih.gov

The architecture of the enzyme's active site plays a crucial role in both the formation and stabilization of the phosphonolactyl-ThDP adduct. Specific amino acid residues within the active site create a microenvironment that facilitates the nucleophilic attack of the ThDP ylide on the carbonyl carbon of this compound. The precise positioning of the inhibitor is dictated by a network of interactions, including hydrogen bonds and van der Waals forces. nih.gov Key residues, often part of an "oxyanion hole," stabilize the negative charge that develops on the phosphonate group during adduct formation, similar to how they stabilize the tetrahedral intermediate in the natural reaction. nih.gov The plasticity of active site loops can also be critical, as they may move to accommodate the inhibitor and create the catalytically competent conformation for adduct formation. nih.govmdpi.com

Mechanistic Divergence in this compound Interaction with Different Decarboxylases

The interaction of this compound is not uniform across all ThDP-dependent decarboxylases, revealing important mechanistic differences among them. A notable example is the differential inhibition observed between various enzymes. While this compound is a competitive inhibitor of E. coli pyruvate oxidase and pyruvate dehydrogenase, it does not inhibit yeast pyruvate decarboxylase under similar experimental conditions. nih.gov

Furthermore, even among the enzymes it does inhibit, the potency can vary dramatically. The inhibition constant (Kᵢ) for E. coli pyruvate oxidase is more than three orders of magnitude higher than that for E. coli pyruvate dehydrogenase. nih.gov This indicates a significantly weaker binding affinity of the inhibitor for pyruvate oxidase. These differences in inhibition profiles reflect underlying variations in the active site structures and catalytic mechanisms of these enzymes, which this compound helps to probe and elucidate.

| Enzyme | Inhibition Type | Relative Inhibition Potency (Kᵢ) |

|---|---|---|

| Pyruvate Dehydrogenase | Competitive | High (Low Kᵢ Value) |

| Pyruvate Oxidase | Competitive | Low (Kᵢ Value >1000x higher than for PDH) nih.gov |

| Pyruvate Decarboxylase (Yeast) | No inhibition observed nih.gov | N/A |

Interaction with Pyruvate Dehydrogenase

The pyruvate dehydrogenase complex (PDHC) is a critical multienzyme assembly that links glycolysis to the citric acid cycle by catalyzing the oxidative decarboxylation of pyruvate. This compound (MAP) and related compounds serve as powerful pyruvate analogues to study the E1 component (pyruvate dehydrogenase) of this complex.

This compound is a competitive inhibitor of the Escherichia coli pyruvate dehydrogenase. nih.gov The inhibitory potency is significantly greater for pyruvate dehydrogenase compared to other ThDP-dependent enzymes like pyruvate oxidase, with the inhibition constant (Ki) being over three orders of magnitude lower for the dehydrogenase. nih.gov This high affinity is due to the ability of phosphonate and phosphinate analogues of pyruvate to form tightly bound transition state analogue complexes after adducting to the ThDP cofactor within the enzyme's active site. oncotarget.com

Studies on both human and E. coli pyruvate dehydrogenase components have utilized pyruvate analogues such as acetylphosphinate (AcPH) and acetylmethylphosphinate (AcMPhi). nih.gov These compounds are classified as reversible, tight-binding inhibitors. nih.gov The addition of MAP to the ThDP-dependent E1 subunit of the E. coli PDHC results in the formation of a new UV-Visible and a positive circular dichroism (CD) band, which indicates a direct interaction within the active site. nih.gov Kinetic analyses have quantified the inhibitory strength of these analogues against mammalian PDHC, revealing significant differences based on their chemical structure. oncotarget.com

| Inhibitor | Inhibition Constant (Ki) | Inhibitor Type |

|---|---|---|

| Acetyl phosphinate (AcPH) | 0.1 µM | Competitive |

| Methyl ester of acetyl phosphonate (AcPMe) | 40 µM | Competitive |

Data sourced from kinetic analysis of mammalian PDHC. oncotarget.com

The high specificity and potency of these synthetic analogues allow for the targeted inhibition of PDHC, distinguishing its function from other members of the 2-oxo acid dehydrogenase family. oncotarget.comnih.gov

Interaction with Pyruvate Oxidase

Pyruvate oxidase is another Thiamin Pyrophosphate-dependent enzyme that catalyzes the conversion of pyruvate. This compound acts as a competitive inhibitor towards pyruvate for this enzyme as well. nih.gov However, its affinity for pyruvate oxidase is substantially lower than for pyruvate dehydrogenase, with an inhibition constant (Ki) more than 1,000 times higher. nih.gov

Interaction with 1-Deoxy-D-Xylulose 5-Phosphate Synthase (DXPS)

1-Deoxy-D-xylulose 5-phosphate synthase (DXPS) is an essential enzyme in the methylerythritol phosphate (B84403) (MEP) pathway, which is responsible for isoprenoid biosynthesis in most bacteria but is absent in humans, making it an attractive target for novel antibiotics. dntb.gov.uamdpi.com The enzyme catalyzes the condensation of pyruvate and D-glyceraldehyde-3-phosphate (D-GAP). nih.gov

This compound and other alkylacetylphosphonates (alkylAPs) function as pyruvate-mimicking inhibitors of DXPS. mdpi.comnih.gov They react with the enzyme's ThDP cofactor to form a stable C2α-phosphonolactyl-ThDP (PLThDP) adduct, which effectively traps the enzyme in a state that mimics the pre-decarboxylation intermediate of the natural reaction. mdpi.com While small alkylAPs like this compound can inhibit DXPS, they often show limited selectivity, inhibiting other ThDP-dependent enzymes like pyruvate dehydrogenase. mdpi.com

To overcome this lack of selectivity, more advanced inhibitors have been designed. Research has shown that longer-chain analogues, such as butylacetylphosphonate (BAP), exhibit significantly higher selectivity and potency against DXPS from various pathogens. mdpi.com A key breakthrough in inhibitor design has been the development of bisubstrate analogues that target a unique ternary complex formed by the enzyme, the LThDP intermediate, and the second substrate, D-GAP. nih.gov One such inhibitor, D-PheTrAP, incorporates an acetylphosphonate moiety to mimic pyruvate and a distal group to mimic the phosphate of D-GAP. nih.gov This compound was found to be a highly potent, slow-tight-binding inhibitor with exceptional selectivity for DXPS over mammalian pyruvate dehydrogenase. nih.gov

| Inhibitor | Type | Inhibition Constant (Ki*) | Selectivity (vs. PDH) |

|---|---|---|---|

| This compound (MAP) | Alkylacetylphosphonate | N/A | Limited |

| Butylacetylphosphonate (BAP) | Alkylacetylphosphonate | N/A | High |

| D-PheTrAP | Bisubstrate Analogue | 90 ± 10 nM | >15,000-fold |

Data reflects comparative studies on DXPS inhibitors. mdpi.comnih.gov

The crystal structure of M. tuberculosis DXPS in complex with butylacetylphosphonate has provided structural insights into how these inhibitors bind, revealing interactions with key catalytic residues and paving the way for the rational design of more potent alkylAP analogues. dntb.gov.uamdpi.com

Investigating Enzyme Kinetic Mechanisms through this compound Analogues

Phosphonate analogues of natural substrates are powerful tools for elucidating enzyme kinetic mechanisms. nih.govresearchgate.net Because the phosphonate group (P-C bond) is isosteric to the phosphate group (P-O bond) but is resistant to enzymatic cleavage, these analogues can be used to "freeze" the enzymatic reaction at specific steps, allowing for detailed study. researchgate.neteurekaselect.com

This compound and acetylphosphonate have been instrumental in evaluating the initial steps of catalysis in ThDP-dependent enzymes, specifically the stages prior to the decomposition of the key hydroxyethyl (B10761427) thiamin pyrophosphate intermediate. nih.gov By comparing the kinetic parameters (e.g., Km, kcat, Ki) of the natural substrate with those of its phosphonate isosteres, researchers can infer the structural and electronic requirements for substrate binding and catalysis. nih.gov

The development of diverse libraries of phosphonate analogues allows for systematic probing of enzyme active sites. For instance, the synthesis of various alkylacetylphosphonates helped establish that inhibitor selectivity for DXPS over other enzymes could be dramatically improved by modifying the alkyl chain length. mdpi.com Furthermore, the creation of sophisticated bisubstrate inhibitors for DXPS is a prime example of how these analogues can be tailored to investigate unique mechanistic features, such as the formation of a ternary enzyme-substrate complex. nih.gov These studies provide clear proof-of-principle that enzymes with unique mechanisms can be selectively targeted, guiding future drug design. nih.gov

Applications of Methylacetylphosphonate in Probing Biochemical Pathways and Enzyme Function

Elucidation of Isoprenoid Biosynthesis Pathways.frontiersin.orgpsu.eduresearchgate.netnih.govnih.govnih.govresearchgate.net

Isoprenoids are a vast and diverse class of organic molecules essential for various biological functions in all living organisms. frontiersin.orgnih.govmdpi.comnih.gov They are synthesized from two five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.netnih.govnih.gov In many bacteria, parasites like Plasmodium falciparum, and plant plastids, these precursors are produced through the methylerythritol phosphate (B84403) (MEP) pathway. frontiersin.orgpsu.edunih.govnih.govnih.govmdpi.comnih.govresearchgate.netfrontiersin.orgrsc.org This pathway is absent in humans, making its enzymes attractive targets for the development of new antimicrobial and antiparasitic drugs. frontiersin.orgpsu.edumdpi.com

The initial and rate-limiting step of the MEP pathway is catalyzed by the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXPS). mdpi.comnih.govresearchgate.netbiorxiv.orgresearchgate.net DXPS facilitates the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (D-GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP). researchgate.netbiorxiv.orgresearchgate.netacs.org Methylacetylphosphonate, as a pyruvate analog, has been instrumental in studying this crucial enzyme. frontiersin.orgresearchgate.net

Research has shown that MAP acts as a competitive inhibitor of DXPS in various organisms, including the malaria parasites Plasmodium falciparum and Plasmodium vivax. frontiersin.orgresearchgate.net By competing with pyruvate for the enzyme's active site, MAP allows researchers to probe the binding and catalytic mechanisms of DXPS. When MAP binds to DXPS in the presence of the cofactor thiamin diphosphate (ThDP), it forms a stable mimic of the natural reaction intermediate, C2α-lactylThDP (LThDP), known as C2α-phosphonolactylThDP (PLThDP). nih.govresearchgate.net This stable analog effectively traps the enzyme in a specific conformational state, enabling detailed structural and mechanistic studies. nih.gov

Table 1: Inhibition of DXPS by this compound (MAP)

| Organism | Inhibition Type | Notes | Reference(s) |

|---|---|---|---|

| Plasmodium falciparum | Competitive | Inhibits the DXS enzyme. | frontiersin.orgresearchgate.net |

| Plasmodium vivax | Competitive | Inhibits the DXS enzyme. | frontiersin.orgresearchgate.net |

| Deinococcus radiodurans | Reaction Intermediate Analogue | Forms a stable PLThDP adduct. | researchgate.netsemanticscholar.org |

| E. coli | Competitive | Used to study active site network. | biorxiv.org |

Recent studies have revealed that DXPS employs a "ligand-gated" mechanism, where the formation of the LThDP intermediate is stabilized by a network of interacting amino acid residues within the active site. biorxiv.orgnih.gov The binding of the second substrate, D-GAP, is thought to disrupt this network, triggering the decarboxylation of LThDP and the subsequent formation of DXP. biorxiv.orgresearchgate.net

This compound has been crucial in dissecting this intricate mechanism. By forming the stable PLThDP adduct, MAP allows researchers to study the "closed" conformation of the enzyme, where the intermediate is protected. nih.gov This has provided insights into the roles of specific active site residues, such as histidines H49 and H299 in E. coli DXPS, in coordinating this closed state and stabilizing the reaction intermediate. nih.gov Furthermore, studies using MAP have helped to understand how the binding of D-GAP induces conformational changes that lead to an "open" state, which is necessary for catalysis to proceed. nih.gov

Insights into Metabolic Enzyme Function beyond Pyruvate Decarboxylation.nih.govnih.govnih.govbiomedres.usuci.edubiorxiv.orgfrontiersin.org

The principles of enzyme activity and regulation are fundamental to understanding cellular metabolism. nih.govbiomedres.usuci.edu Enzymes are highly specific catalysts, and their activity is tightly controlled through various mechanisms, including post-translational modifications like acetylation and phosphorylation, which can alter their catalytic efficiency, stability, or interactions with other molecules. nih.govbiorxiv.org

While the primary focus of MAP research has been on ThDP-dependent enzymes like DXPS, its utility as a pyruvate mimic gives it the potential to probe other pyruvate-utilizing enzymes. This allows for broader investigations into metabolic enzyme function. For instance, understanding how enzymes differentiate between their natural substrate and an analog like MAP provides valuable information about their active site architecture and substrate specificity.

Development of Activity-Based Probes and Research Tools Utilizing this compound Scaffolds.nih.govfrontiersin.orgnih.govfrontiersin.orguantwerpen.bethno.orgfrontiersin.orgnih.govnih.govrsc.org

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique that uses covalent chemical probes to assess the functional state of enzymes within complex biological systems. frontiersin.orguantwerpen.benih.govrsc.org These activity-based probes (ABPs) are designed to target the active form of an enzyme, providing a direct measure of its catalytic activity rather than just its abundance. frontiersin.orguantwerpen.bethno.orgnih.gov

The this compound scaffold has proven to be an excellent starting point for the design of ABPs targeting DXPS. nih.govfrontiersin.org Researchers have synthesized ABP derivatives of MAP that incorporate a reactive group, such as a diazirine, and a reporter tag. nih.gov These probes form a reversible adduct with ThDP in the DXPS active site. Upon photoactivation, the diazirine group forms a highly reactive carbene that irreversibly crosslinks with the enzyme. nih.gov This covalent labeling allows for the detection and quantification of active DXPS in complex mixtures like bacterial lysates. nih.govfrontiersin.org Such probes are invaluable for studying the role of DXPS in bacterial pathogenesis and for screening potential new antimicrobial agents. nih.govfrontiersin.org

Table 2: Components of a this compound-Based Activity Probe for DXPS

| Component | Function | Example | Reference(s) |

|---|---|---|---|

| Scaffold | Targets the enzyme active site | This compound (MAP) | nih.govfrontiersin.org |

| Reactive Group | Forms a covalent bond with the enzyme | Diazirine | nih.gov |

| Reporter Tag | Enables detection and quantification | Alkyne (for click chemistry) | nih.gov |

Contributions to Understanding Enzyme Specificity and Substrate Recognition.nih.govnih.govworthington-biochem.com

Enzyme specificity is a cornerstone of their biological function, ensuring that the correct reactions occur at the appropriate times and places. nih.govworthington-biochem.com This specificity arises from the precise three-dimensional structure of the enzyme's active site, which is complementary in shape, size, charge, and hydrophobicity to its substrate. nih.gov

Studies using this compound and its derivatives have significantly contributed to our understanding of substrate recognition in enzymes like DXPS. By comparing the binding and inhibition kinetics of MAP with other alkyl acetylphosphonates, such as butylacetylphosphonate (BAP), researchers can deduce the importance of the alkyl group's size and nature for binding to the active site. frontiersin.org For example, the development of bisubstrate analogs, which link an acetylphosphonate moiety to a mimic of the second substrate (D-GAP), has provided even deeper insights. acs.org The crystal structure of DXPS in complex with such a bisubstrate analog has revealed key interactions within both the pyruvate and D-GAP binding pockets, highlighting the roles of specific amino acid residues in substrate recognition and the catalytic mechanism. acs.org These findings are critical for the rational design of more potent and selective enzyme inhibitors.

Computational and Theoretical Approaches to Methylacetylphosphonate Structure and Reactivity

Quantum Chemical Studies on Methylacetylphosphonate Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying organophosphorus compounds. nih.govmdpi.comhust.edu.vnmdpi.com DFT calculations are based on the principle that the ground-state energy and all other ground-state properties of a molecule are a unique functional of the electron density. mdpi.commdpi.comtu-braunschweig.de By solving the Kohn-Sham equations, DFT can accurately predict a wide range of molecular properties for this compound. mdpi.com

Key molecular properties of this compound that can be determined using DFT include:

Geometric Parameters: Optimized bond lengths, bond angles, and dihedral angles provide a detailed three-dimensional structure of the molecule.

Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental infrared (IR) and Raman data to confirm the structure and identify characteristic functional groups.

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be computed, offering insights into the molecule's stability and the thermodynamics of its reactions.

Electronic Properties: Ionization potential, electron affinity, and dipole moment can be calculated to understand its electronic behavior and intermolecular interactions.

The accuracy of DFT results is highly dependent on the choice of the exchange-correlation functional and the basis set. mdpi.com For phosphonates, hybrid functionals like B3LYP are often employed in conjunction with Pople-style basis sets (e.g., 6-31G*) or more advanced basis sets that include polarization and diffuse functions for greater accuracy.

| Property | Description | Significance for this compound |

|---|---|---|

| Optimized Geometry | The lowest-energy arrangement of atoms, including bond lengths (e.g., P=O, P-C, C=O) and angles. | Provides the foundational 3D structure and reveals potential steric and electronic effects. |

| Vibrational Frequencies | Frequencies of molecular vibrations corresponding to stretching and bending of bonds. | Allows for the theoretical prediction of IR and Raman spectra for structural verification. |

| Dipole Moment | A measure of the overall polarity of the molecule resulting from its charge distribution. | Indicates how the molecule will interact with polar solvents and other polar molecules. |

| Partial Atomic Charges | The distribution of electron density among the atoms in the molecule. | Helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites for predicting reactivity. |

The reactivity of a molecule is fundamentally governed by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). hust.edu.vn The analysis of these orbitals for this compound provides critical insights into its chemical behavior.

HOMO: The HOMO represents the orbital from which an electron is most likely to be donated. Its energy level is related to the molecule's ionization potential. For this compound, the HOMO is likely to have significant contributions from the lone pairs on the phosphoryl and carbonyl oxygen atoms, making these sites potential nucleophilic centers.

LUMO: The LUMO is the orbital that is most likely to accept an electron. Its energy level is related to the electron affinity. The LUMO is expected to be localized around the electrophilic phosphorus atom and the carbonyl carbon, indicating these are the probable sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. jchemlett.com A smaller gap suggests that the molecule is more easily excited and therefore more reactive.

Beyond FMO analysis, the total electron density distribution offers a complete picture of electronic structure. tu-braunschweig.denih.govunibe.ch The Molecular Electrostatic Potential (MEP) is a particularly useful tool derived from the electron density. researchgate.net It maps the electrostatic potential onto the molecular surface, visually identifying regions of positive and negative potential. For this compound, MEP analysis would likely show negative potential (red/yellow) around the oxygen atoms, indicating nucleophilic regions, and positive potential (blue) around the phosphorus atom and adjacent hydrogens, indicating electrophilic regions. researchgate.net

| Analysis Type | Information Gained | Relevance to this compound Reactivity |

|---|---|---|

| HOMO Analysis | Identifies the primary electron-donating region of the molecule. | Predicts the site of electrophilic attack (likely the P=O or C=O oxygens). |

| LUMO Analysis | Identifies the primary electron-accepting region of the molecule. | Predicts the site of nucleophilic attack (likely the phosphorus or carbonyl carbon atoms). |

| HOMO-LUMO Gap | Indicates the molecule's overall chemical reactivity and kinetic stability. | A smaller gap suggests higher reactivity in reactions like hydrolysis or enzyme interactions. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and identifies electrophilic/nucleophilic sites. researchgate.net | Provides an intuitive map for predicting intermolecular interactions, including hydrogen bonding. |

Simulation of this compound Reaction Mechanisms

Computational simulations allow for the step-by-step investigation of chemical reactions, providing a dynamic view of bond-breaking and bond-forming processes. This is particularly useful for understanding how this compound might behave in both biological and synthetic contexts.

Many phosphonates are known to interact with enzymes, often acting as inhibitors by mimicking natural substrates or transition states. Computational modeling can be used to explore the potential interaction of this compound with enzyme active sites. frontiersin.orgnih.gov

A common approach is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. In this technique, the region of primary chemical interest—this compound and the key amino acid residues in the enzyme's active site—is treated with a high-level QM method like DFT. The rest of the protein and solvent environment is treated with a more computationally efficient MM force field. This allows for the accurate modeling of electronic events like covalent bond formation or charge redistribution within the context of the larger, dynamic protein environment.

These simulations can predict:

Binding Affinity: The strength of the interaction between this compound and the enzyme.

Binding Pose: The specific orientation of the molecule within the active site.

Key Interactions: Identification of crucial hydrogen bonds, electrostatic interactions, or salt bridges between the phosphonate (B1237965) and amino acid residues. frontiersin.org

Conformational Changes: How the enzyme structure might change upon binding the ligand.

For example, simulations could model the interaction of the phosphonate group with positively charged residues like Arginine or Lysine, or the role of metal cofactors in coordinating the molecule within the active site.

Understanding a chemical reaction requires identifying not only the reactants and products but also the high-energy transition state (TS) that connects them. Computational chemistry is an essential tool for locating and characterizing these fleeting structures. researchgate.net By mapping the potential energy surface, a complete reaction pathway can be elucidated.

For this compound, this approach can be used to study various reactions, such as its hydrolysis or its participation in reactions analogous to the Michaelis-Arbuzov reaction. mdpi.com The process involves:

Locating Stationary Points: Optimizing the geometries of reactants, products, and any intermediates.

Transition State Searching: Using specialized algorithms to find the saddle point on the potential energy surface that corresponds to the TS.

Frequency Analysis: Confirming the nature of the stationary points. A TS is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the path from the TS downhill to the connected reactants and products, confirming the proposed mechanism.

By calculating the energies of these points, the activation energy (the difference between the reactant and TS energies) can be determined, providing a quantitative measure of the reaction's feasibility and rate. researchgate.net

Advanced Computational Techniques in Phosphonate Chemistry

The field of computational chemistry is continuously evolving, offering increasingly sophisticated methods for studying complex chemical systems like phosphonates. researchgate.netmdpi.comgoogle.comresearchgate.net

Advanced techniques applicable to this compound research include:

Ab Initio Molecular Dynamics (AIMD): This method combines quantum mechanical calculations of forces with classical equations of motion. It allows for the simulation of the dynamic behavior of the molecule over time, providing insights into conformational dynamics and reaction mechanisms in solution without relying on predefined force fields.

Machine Learning (ML): ML models are increasingly being used to accelerate chemical discovery. researchgate.nettue.nl By training on large datasets from quantum chemical calculations, ML potentials can predict properties like energies and forces with QM accuracy but at a fraction of the computational cost. This can be used for rapid screening of phosphonate derivatives or for more extensive molecular dynamics simulations. researchgate.net

Advanced Electron Density Analysis: Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis provide deeper insights into chemical bonding. nih.govrsc.org QTAIM can rigorously define atoms within a molecule and characterize the nature of chemical bonds (e.g., covalent vs. ionic) based on the topology of the electron density. nih.gov NBO analysis translates the complex wavefunction into a more intuitive picture of Lewis structures, lone pairs, and donor-acceptor interactions. nih.govrsc.org

These advanced methods, combined with established DFT and simulation techniques, provide a comprehensive computational toolkit for a deep and predictive understanding of the chemistry of this compound.

Advanced Spectroscopic Characterization Techniques Applied to Methylacetylphosphonate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Analysis

NMR spectroscopy is a versatile technique for studying the structure and dynamics of molecules in solution. In the context of methylacetylphosphonate, it offers a powerful means to analyze reaction mechanisms and enzyme-ligand interactions at an atomic level.

³¹P NMR spectroscopy is uniquely suited for the study of phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. This technique provides detailed information about the chemical environment of the phosphorus atom, making it an excellent tool for identifying reaction intermediates and adducts involving this compound.

When this compound or its analogs react with the thiamine (B1217682) diphosphate (B83284) (ThDP) cofactor in the active site of enzymes like DXPS, they form a stable C2α-phosphonolactylThDP (PLThDP) adduct. This covalent intermediate effectively traps the enzyme in an inhibited state. ³¹P NMR can be used to monitor the formation of this adduct. The phosphorus atom in the phosphonate (B1237965) moiety will exhibit a characteristic chemical shift in the ³¹P NMR spectrum. Upon formation of the PLThDP adduct, this chemical shift is expected to change significantly due to the altered electronic environment and covalent linkage to the ThDP cofactor. By tracking the appearance of new signals and the disappearance of the signal corresponding to the free ligand, researchers can follow the kinetics of adduct formation. While specific chemical shift values for the this compound-ThDP adduct are not broadly published, the principle remains a cornerstone of mechanistic studies on phosphonate-based inhibitors. huji.ac.il

Table 1: Representative ³¹P NMR Chemical Shift Ranges for Phosphorus Moieties This interactive table provides typical chemical shift ranges for various phosphorus-containing functional groups to illustrate the diagnostic power of ³¹P NMR spectroscopy.

| Phosphorus Moiety | Typical Chemical Shift Range (ppm) |

| Phosphine (C₃P) | -60 to -10 |

| Phosphonate (O=P(OR)₂(C)) | 15 to 30 |

| Phosphate (B84403) (O=P(OR)₃) | -5 to 5 |

| Phosphonium Salt (C₄P⁺) | 15 to 40 |

Note: Chemical shifts are referenced to 85% H₃PO₄. The exact shift for a specific adduct would depend on its precise structure and environment.

NMR spectroscopy is highly effective for characterizing the interactions between a ligand like this compound and its target enzyme. Techniques such as chemical shift perturbation (CSP), saturation transfer difference (STD) NMR, and hydrogen-deuterium exchange mass spectrometry (HDX-MS), which is often complemented by NMR, provide rich data on binding events and associated conformational changes. nih.govjohnshopkins.edu

When a substrate analog such as this compound binds to an enzyme, it can induce conformational changes in the protein structure. HDX-MS studies on 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) have shown that the binding of a substrate analog favors a "closed" conformation of the enzyme. nih.govjohnshopkins.edu This change is critical for stabilizing the reaction intermediate. NMR can further probe these interactions by monitoring changes in the chemical shifts of specific amino acid residues in the enzyme's active site upon ligand binding. Residues that experience a significant change in their chemical environment upon the addition of this compound are identified as being part of the binding site or being affected by the binding event. This allows for the precise mapping of the ligand-binding epitope on the enzyme surface.

X-ray Crystallography of Enzyme-Methylacetylphosphonate Complexes and Related Adducts

X-ray crystallography provides unparalleled, high-resolution three-dimensional structures of molecules, offering a static picture of how this compound and its analogs interact with enzyme active sites.

This compound is designed as a stable mimic of the substrate pyruvate (B1213749). Crystallographic studies of enzymes like DXPS in complex with related inhibitors, such as butylacetylphosphonate (BAP), have provided definitive evidence for this mimicry. mdpi.comrug.nl These studies show that the inhibitor reacts with the enzyme's ThDP cofactor to form a covalent PLThDP adduct, which is a stable analog of the natural C2α-lactyl-ThDP (LThDP) intermediate formed from pyruvate. mdpi.com

The crystal structure of the Mycobacterium tuberculosis DXPS in complex with BAP revealed that the inhibitor occupies the same active site pocket as pyruvate. mdpi.comrug.nl By forming this stable, dead-end adduct, the inhibitor effectively blocks the enzyme's catalytic cycle, preventing the subsequent reaction steps and leading to potent inhibition. This structural information confirms that the inhibitory mechanism is based on substrate mimicry, where the phosphonate group acts as a stable isostere of the carboxylate group that would normally be cleaved in the reaction.

High-resolution crystal structures, such as the 1.6 Å structure of the M. tuberculosis DXPS-BAP complex, offer a detailed view of the specific molecular interactions that stabilize the inhibitor in the active site. mdpi.com These structures reveal the key amino acid residues that form hydrogen bonds and hydrophobic interactions with the inhibitor adduct.

Table 2: Key Active Site Interactions in M. tuberculosis DXPS with Butylacetylphosphonate (BAP) Adduct This interactive table summarizes the key interactions observed in the crystal structure, highlighting the residues crucial for inhibitor binding.

| Interacting Residue | Type of Interaction | Target on BAP Adduct |

| His40 | Hydrogen Bond | C2α-hydroxyl group |

| Gly120 | Hydrogen Bond | Phosphonate oxygen |

| Ser121 | Hydrogen Bond | Phosphonate oxygen |

| Arg420 | Hydrogen Bond | Phosphonate oxygen |

These detailed structural insights are invaluable for structure-based drug design. For example, the DXPS-BAP structure shows the enzyme in an "open" conformation, which is believed to be induced by the binding of the second substrate, D-glyceraldehyde 3-phosphate (D-GAP). mdpi.com The structure also revealed a glycerol (B35011) molecule bound in the D-GAP binding site, suggesting that there is available space to extend the inhibitor structure to create more potent bisubstrate inhibitors that occupy both the pyruvate and D-GAP pockets simultaneously. mdpi.comnih.gov

Circular Dichroism (CD) Spectroscopy for Ligand-Induced Conformational Changes

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for monitoring changes in the secondary and tertiary structure of proteins, as well as probing the environment of chiral molecules and cofactors.

In the study of DXPS, CD spectroscopy has been used to monitor the formation of enzyme-bound intermediates. The ThDP cofactor within the enzyme's active site has a characteristic CD signal. Upon the addition of the substrate pyruvate, this signal changes, indicating the formation of the LThDP intermediate and a change in the cofactor's local environment. nih.gov This alteration reflects a conformational adjustment within the active site to accommodate the intermediate.

Similarly, the binding of this compound to form the stable PLThDP adduct would be expected to produce a distinct and stable change in the CD spectrum. By monitoring these spectral changes, researchers can study the kinetics of ligand binding and the subsequent conformational response of the enzyme in real-time. This technique is particularly useful for confirming that the binding of an inhibitor induces a functionally relevant conformational change in the enzyme. nih.gov

Other Advanced Spectroscopic Methods for Characterizing Phosphonate Compounds and Complexes

Beyond the foundational spectroscopic techniques, a range of other advanced methods provide deeper insights into the structural and electronic properties of phosphonate compounds and their complexes. These techniques offer unique capabilities for probing specific atomic environments, determining three-dimensional structures, and understanding complex molecular interactions.

X-ray Crystallography

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For phosphonate research, this technique is invaluable for elucidating bond lengths, bond angles, and crystal packing of this compound analogs and their metal complexes. researchgate.netresearchgate.net Single-crystal X-ray diffraction (SCXRD) provides detailed structural information, as exemplified by the analysis of various α-aminophosphonates, where it revealed the exact molecular conformation and intermolecular interactions. researchgate.net

In cases where suitable single crystals are difficult to obtain, powder X-ray diffraction (PXRD) is employed. nih.govacs.org For instance, PXRD has been instrumental in characterizing microcrystalline metal-organic frameworks (MOFs) based on phosphonate and phosphinate linkers. nih.govacs.org When PXRD data alone is insufficient for a complete structural solution, electron diffraction has emerged as a powerful complementary technique for determining the crystal structures of complex phosphonate-based materials. mdpi.com

Table 1: Crystallographic Data for a Representative Phosphonate Compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.9339 (7) |

| b (Å) | 16.5179 (11) |

| c (Å) | 11.1325 (7) |

| β (°) | 104.114 (1) |

| Volume (ų) | 1949.9 (2) |

Data derived from the structural analysis of Diethyl [(4-bromoanilino)(4-ethynylphenyl)methyl]phosphonate. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of molecules, providing information about their molecular weight and elemental composition. researchgate.net In the context of phosphonate research, various MS methods are employed. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are routinely used for the separation and identification of phosphonates and their metabolites. nih.govnih.govauburn.edu

Advanced ionization methods such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) have expanded the applicability of MS to a wider range of phosphonate compounds, including polar and thermally labile molecules. nih.gov ESI-MS, for example, has been utilized to study the influence of alkyl group size on the aging of phosphonate-inhibited enzymes. nih.gov Furthermore, ion mobility-mass spectrometry has been introduced as a complementary technique for enhanced separation and identification of isomeric phosphonate compounds. auburn.edu The use of ion-pairing reagents can also enhance the detection of highly polar phosphonates in ESI-MS. sigmaaldrich.com

Table 2: Mass Spectrometric Techniques for Phosphonate Analysis

| Technique | Application | Ionization Method |

|---|---|---|

| GC-MS | Analysis of volatile phosphonate metabolites | Electron Impact (EI) |

| LC-MS/MS | Quantification of phosphonates in complex matrices | Electrospray Ionization (ESI) |

| MALDI-TOF MS | Analysis of phosphonate-protein adducts | MALDI |

Vibrational Spectroscopy: Advanced Applications

While standard infrared (IR) and Raman spectroscopy are common, advanced applications of vibrational spectroscopy provide more nuanced information. scilit.com Gas-phase synchrotron Fourier-transform infrared (FTIR) spectroscopy, for instance, has been used for the conformational analysis of weakly volatile alkyl phosphonate compounds by examining the low-frequency terahertz (THz) spectral domain. acs.org This method allows for the discrimination between different phosphonate molecules based on their unique far-IR spectral features. acs.org

Surface-enhanced Raman spectroscopy (SERS) is another advanced vibrational technique that offers significantly enhanced sensitivity for detecting molecules adsorbed on certain metal surfaces. acs.org SERS has been successfully applied to the detection of phosphonic acids like amino tris(methylenephosphonic acid) (ATMP) and diethylenetriamine (B155796) penta(methylenephosphonic acid) (DTPMP) at low concentrations in aqueous environments. acs.org

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly specific technique that probes the nuclear energy levels of certain isotopes, most commonly ⁵⁷Fe. It is particularly useful for characterizing the chemical environment, oxidation state, and magnetic properties of iron in solid-state compounds. nih.gov In the study of phosphonate-based materials, ⁵⁷Fe Mössbauer spectroscopy has been used to investigate the coordination environment and magnetic interactions in iron-containing coordination polymers. nih.gov The technique provides local insights that complement bulk magnetic data, offering a more complete picture of the electronic structure of these materials. nih.gov

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS has been employed to characterize the surface functionalization of materials with phosphonate groups. For example, it was used to confirm the successful grafting of phosphonates onto carbon nanotubes, showing a significant phosphorus content on the surface and providing evidence of the covalent attachment. nih.gov

Future Research Directions and Emerging Paradigms for Methylacetylphosphonate in Chemical Biology

Designing Next-Generation Methylacetylphosphonate-Based Probes and Research Tools

The inherent reactivity of this compound towards specific enzyme targets makes it an excellent scaffold for the design of sophisticated chemical probes. Future research will likely focus on the synthesis of functionalized this compound analogs that incorporate various reporter tags, enabling more advanced and sensitive detection methods.

One promising direction is the development of activity-based probes (ABPs). An alkyl acetylphosphonate (alkylAP) ABP has been designed to react with the thiamin diphosphate (B83284) (ThDP) cofactor on active 1-deoxy-D-xylulose 5-phosphate synthase (DXP synthase) to form a stable covalent adduct. This adduct can then be crosslinked to the enzyme's active site upon photoactivation, allowing for the selective labeling and identification of the active enzyme in complex biological samples frontiersin.org.

Future iterations of these probes could incorporate different functionalities:

Fluorescent Tags: Attaching fluorophores to the this compound backbone would allow for the direct visualization of target enzyme localization and activity within cells using advanced microscopy techniques.

Biotin (B1667282) Tags: The incorporation of biotin would facilitate the affinity purification of target enzymes from complex lysates, enabling downstream proteomic analyses to identify binding partners and post-translational modifications.

Click Chemistry Handles: Introducing bio-orthogonal handles, such as alkynes or azides, would permit the use of click chemistry for the attachment of a wide array of reporter molecules in situ, providing greater flexibility in experimental design.

The synthesis of these next-generation probes will require innovative synthetic strategies to modify the this compound core without compromising its reactivity and specificity for its target enzyme.

Expanding the Scope of Mechanistic Studies with Advanced Methodologies

The interaction of this compound with its primary target, DXP synthase, provides a compelling case for the application of advanced biophysical and analytical techniques to elucidate detailed mechanistic insights. As a pyruvate (B1213749) mimic, this compound reacts with the ThDP cofactor in the active site of DXP synthase to form a stable phosphonolactyl-thiamin diphosphate (PLThDP) intermediate, effectively trapping the enzyme in a pre-decarboxylation complex nih.govresearchgate.net.

Advanced methodologies can be employed to study this interaction in greater detail:

Kinetic Analysis: Detailed kinetic studies of DXP synthase inhibition by this compound and its analogs have revealed slow-tight-binding inhibition, suggesting a two-step binding mechanism involving an initial weak binding followed by a slower isomerization to a tightly bound complex nih.gov. Future studies could employ stopped-flow kinetics and other rapid kinetic techniques to dissect the individual steps of this process.

Mass Spectrometry: High-resolution mass spectrometry can be used to characterize the covalent adduct formed between this compound and the ThDP cofactor. Tandem mass spectrometry (MS/MS) can provide structural information on the PLThDP intermediate, confirming its formation and stability.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool for probing the binding of this compound to DXP synthase in solution. Chemical shift perturbation studies can identify the specific amino acid residues in the active site that interact with the inhibitor. Furthermore, real-time NMR spectroscopy can be used to monitor the enzymatic reaction and the formation of intermediates uni-muenchen.de.

X-ray Crystallography: Obtaining a crystal structure of DXP synthase in complex with the PLThDP intermediate would provide invaluable atomic-level details of the inhibitor's binding mode and its interactions with active site residues. Such a structure has been achieved for the related compound butylacetylphosphonate with Mycobacterium tuberculosis DXP synthase, offering a blueprint for similar studies with this compound mdpi.com.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to monitor conformational changes in DXP synthase upon binding of this compound and formation of the PLThDP adduct acs.org.

The application of these advanced techniques will provide a more complete picture of the molecular basis for this compound's inhibitory activity.

Integration of Computational and Experimental Approaches for Comprehensive Understanding

A synergistic approach that combines computational modeling with experimental validation is becoming increasingly crucial for a comprehensive understanding of the structure-function relationships of enzyme inhibitors like this compound.

Molecular Dynamics (MD) Simulations: MD simulations can provide dynamic insights into the binding process of this compound to the DXP synthase active site. These simulations can model the conformational changes that occur in both the inhibitor and the enzyme upon binding and can help to identify key intermolecular interactions that contribute to binding affinity and specificity mdpi.comnih.gov.

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies: QM/MM methods can be employed to model the chemical reaction between this compound and the ThDP cofactor within the enzyme's active site. These calculations can elucidate the reaction mechanism at a quantum mechanical level of detail, providing insights into the transition state and the factors that contribute to the stability of the resulting PLThDP intermediate researchgate.net.

Docking and Virtual Screening: Computational docking can be used to predict the binding mode of this compound and its analogs to DXP synthase. This can guide the design of new inhibitors with improved potency and selectivity. Virtual screening of compound libraries could also identify other potential inhibitors of DXP synthase based on the known binding mode of this compound.

The integration of these computational approaches with experimental data from kinetic analyses, X-ray crystallography, and NMR spectroscopy will provide a powerful framework for understanding the molecular determinants of this compound's activity and for the rational design of next-generation inhibitors and probes.

Potential Role in Chemical Biology for Target Validation and Pathway Probing

This compound and its analogs have already demonstrated significant potential as chemical tools for target validation and pathway probing, particularly in the context of the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis.

Pathway Probing: By inhibiting DXP synthase, this compound can be used to probe the flux through the MEP pathway and its downstream consequences. This allows researchers to study the role of isoprenoid biosynthesis in various cellular processes, including bacterial pathogenesis and adaptation frontiersin.org. The use of inhibitors like this compound can help to dissect the complex metabolic networks within cells and to understand how different pathways are interconnected nih.govresearchgate.netresearchgate.net.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Methylacetylphosphonate in academic research?

- Answer: Synthesis should follow established protocols for organophosphonates, such as nucleophilic substitution or Michaelis-Arbuzov reactions, with rigorous purification via column chromatography or recrystallization . Characterization requires nuclear magnetic resonance (NMR; ¹H, ¹³C, ³¹P) to confirm structure, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. Experimental details must be meticulously documented to ensure reproducibility, including solvent systems, reaction temperatures, and catalyst ratios .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

- Answer: Conduct controlled stability studies by incubating the compound in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation kinetics using HPLC or UV-Vis spectroscopy at regular intervals (e.g., 0, 24, 48 hours). Compare degradation products against known standards and calculate half-life (t½) using first-order kinetics models. Include negative controls (e.g., inert solvents) to isolate pH-specific effects .

Q. What analytical techniques are critical for quantifying this compound in complex matrices (e.g., biological samples)?

- Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) ensures specificity and minimizes matrix interference. Validate the method for linearity (R² > 0.99), recovery (>80%), and limit of detection (LOD < 1 ng/mL). For environmental samples, coupling with solid-phase extraction (SPE) improves sensitivity .

Advanced Research Questions

Q. How should researchers address inconsistencies in reported synthetic yields of this compound across studies?

- Answer: Systematically evaluate variables such as catalyst loading (e.g., palladium vs. copper), solvent polarity, and reaction time using design of experiments (DoE) to identify critical factors. Cross-validate results with independent replicates and report confidence intervals for yields. Contradictions may arise from unaccounted moisture sensitivity or side reactions (e.g., oxidation), necessitating inert atmosphere conditions .

Q. What experimental design principles are essential for studying this compound’s interactions with biological targets (e.g., enzymes)?

- Answer: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD). Use molecular docking simulations to predict interaction sites, followed by mutagenesis studies (e.g., alanine scanning) to validate hypotheses. Include positive/negative controls (e.g., known inhibitors) and triplicate measurements to minimize experimental bias .

Q. How can conflicting data on this compound’s toxicity be resolved in mechanistic studies?

- Answer: Perform comparative dose-response assays in multiple cell lines (e.g., HEK293, HepG2) using standardized protocols (e.g., MTT assay). Assess mitochondrial dysfunction (JC-1 staining) and oxidative stress (ROS assays) to identify toxicity pathways. Meta-analyze existing data to account for methodological biases, such as inadequate blinding or allocation concealment in prior studies .

Methodological Best Practices

- Reproducibility: Document all experimental parameters (e.g., batch numbers of reagents, equipment calibration dates) in supplementary materials .

- Data Contradictions: Apply funnel plots or Egger’s regression to detect publication bias in meta-analyses .

- Literature Gaps: Conduct structured searches in PubMed/Scopus using MeSH terms (e.g., “organophosphonates/metabolism”) and cross-reference class-level data for extrapolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.